molecular formula C15H15N5O4S B213913 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Katalognummer B213913
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: YEFPLTMDIGOEQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BAY 41-2272 has been found to have various biochemical and physiological effects that make it a promising candidate for treating a range of diseases.

Wirkmechanismus

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels causes vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has been found to have various biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. Additionally, it has been found to have anti-fibrotic effects, making it a potential treatment for fibrotic diseases such as idiopathic pulmonary fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has several advantages in lab experiments. It has been found to be stable under various conditions, making it easy to handle and store. Additionally, it has been shown to be effective at low concentrations, reducing the amount of compound needed for experiments. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has some limitations, including its relatively short half-life and potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 research. One direction is to further investigate its anti-fibrotic effects and potential as a treatment for fibrotic diseases. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as Crohn's disease and psoriasis. Additionally, there is potential for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 to be used in combination with other therapeutic agents to enhance its effects.

Synthesemethoden

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 can be synthesized through a multi-step process involving the reaction of various chemicals such as 6-chloro-1,3-benzothiazole-2-amine, 1,5-dimethyl-3-oxo-1,2,4-triazole, and ethyl 4-amino-3-methyl-5-nitropyrazole-1-carboxylate. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been found to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Produktname

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Molekularformel

C15H15N5O4S

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O4S/c1-4-24-9-5-6-10-11(7-9)25-15(16-10)17-14(21)12-13(20(22)23)8(2)19(3)18-12/h5-7H,4H2,1-3H3,(H,16,17,21)

InChI-Schlüssel

YEFPLTMDIGOEQA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.